FPPQ

Descripción

Propiedades

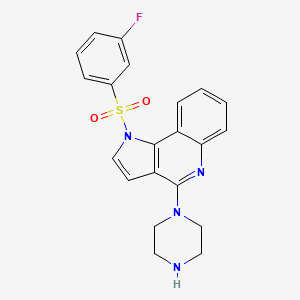

Fórmula molecular |

C21H19FN4O2S |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

1-(3-fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline |

InChI |

InChI=1S/C21H19FN4O2S/c22-15-4-3-5-16(14-15)29(27,28)26-11-8-18-20(26)17-6-1-2-7-19(17)24-21(18)25-12-9-23-10-13-25/h1-8,11,14,23H,9-10,12-13H2 |

Clave InChI |

QNKGTIWNFNPEJL-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=NC3=CC=CC=C3C4=C2C=CN4S(=O)(=O)C5=CC=CC(=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FPPQ and FPP for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for two distinct therapeutic candidates, both of which may be referred to by similar acronyms: FPPQ , a novel dual 5-HT3 and 5-HT6 receptor antagonist with potential applications in schizophrenia, and FPP , a fermented plant product with anti-allergic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular pathways, quantitative data from key experiments, and methodologies for cited studies.

Part 1: this compound - A Dual 5-HT3 and 5-HT6 Receptor Antagonist for Schizophrenia

Introduction

This compound is a first-in-class dual-acting antagonist of the serotonin 5-HT3 and 5-HT6 receptors. This molecule has emerged as a potential therapeutic agent for schizophrenia, a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. The rationale for developing a dual 5-HT3/5-HT6 receptor antagonist stems from the growing evidence implicating these receptors in the pathophysiology of schizophrenia. Blockade of 5-HT3 receptors has been shown to ameliorate cognitive deficits, while antagonism of 5-HT6 receptors is also known for its pro-cognitive effects. This compound's unique pharmacological profile allows for the simultaneous modulation of these two key targets, offering a novel, non-dopaminergic approach to treating schizophrenia.[1][2][3]

Mechanism of Action

The primary mechanism of action of this compound is its simultaneous antagonism of 5-HT3 and 5-HT6 receptors.[1][2][3]

-

5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to rapid neuronal depolarization. In the context of schizophrenia, over-activity of the serotonergic system is thought to contribute to cognitive impairments. By blocking 5-HT3 receptors, this compound is believed to modulate the release of various neurotransmitters, including dopamine and acetylcholine, in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[1]

-

5-HT6 Receptor Antagonism: The 5-HT6 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. 5-HT6 receptors are almost exclusively expressed in the central nervous system, with high densities in areas associated with learning and memory. Antagonism of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, which is often dysregulated in schizophrenia. This compound acts as a neutral antagonist at the 5-HT6 receptor.[3]

The synergistic or additive effects of blocking both 5-HT3 and 5-HT6 receptors are thought to be responsible for this compound's observed efficacy in preclinical models of schizophrenia.[4]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Receptor/Model | Reference |

| Binding Affinity (Ki) | Not explicitly stated in the provided results. | 5-HT3 and 5-HT6 Receptors | |

| PCP-Induced Hyperactivity | Dose-dependently decreased | Rat model | [5] |

| At 1 and 3 mg/kg, significantly decreased during the first hour post-PCP | Rat model | [5] | |

| At 1 and 3 mg/kg, significantly decreased during the second hour post-PCP | Rat model | [5] |

Experimental Protocols

This protocol is designed to assess the potential antipsychotic-like activity of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine (PCP).

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Phencyclidine (PCP) hydrochloride (2.5 mg/kg)

-

Test compound (this compound) or vehicle

-

Photocell cages for locomotor activity recording

-

Saline (vehicle for PCP)

-

Appropriate vehicle for the test compound

Procedure:

-

Habituation: One week prior to the experiment, handle the rats daily for a five-day period.

-

Acclimation: On the day of the experiment, place the rats in the photocell cages and allow them to acclimate for 30 minutes for spontaneous activity recording.

-

Drug Administration:

-

Administer the test compound (this compound) or its vehicle intraperitoneally (i.p.) 15 minutes before PCP administration.

-

Administer PCP (2.5 mg/kg, i.p.) or saline.

-

-

Data Recording: Record the locomotor activity (distance traveled, stereotypy counts, and rearing) for 90-120 minutes immediately following PCP administration.[6][7] Data is typically collected in 5-minute epochs.

-

Data Analysis: Analyze the data using a mixed-design ANOVA with treatment as the between-subject factor and time as the repeated-measures factor. Post-hoc tests, such as Dunnett's test, can be used to compare treatment groups to the vehicle + PCP control group. The area under the curve (AUC) for locomotor activity can also be calculated and compared between groups.

Visualizations

Caption: this compound's dual antagonism of 5-HT3 and 5-HT6 receptors.

Caption: Experimental workflow for the PCP-induced hyperactivity model.

Part 2: FPP - A Fermented Plant Product with Anti-Allergic Properties

Introduction

FPP is a fermented plant product that has demonstrated anti-allergic properties in preclinical studies. It is a complex mixture derived from the fermentation of various plants, fruits, and grains. The therapeutic potential of FPP lies in its ability to modulate the immune response, specifically by targeting mast cell degranulation, a key event in the pathophysiology of allergic reactions.

Mechanism of Action

FPP exerts its anti-allergic effects by inhibiting the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. This inhibition occurs through a multi-pronged approach:

-

Inhibition of the PI3K/Akt/GSK3β Pathway: Upon cross-linking of IgE-bound FcεRI by an allergen, a signaling cascade is initiated, leading to mast cell degranulation. A crucial component of this cascade is the activation of the PI3K/Akt/GSK3β pathway. FPP has been shown to suppress the phosphorylation, and thus the activation, of PI3K, Akt, and GSK3β.[8][9][10] This disruption of the signaling cascade ultimately leads to a reduction in the release of inflammatory mediators.

-

Reduction of Intracellular Calcium Influx: Another critical step in mast cell degranulation is the influx of extracellular calcium. FPP has been observed to reduce this antigen-stimulated increase in intracellular calcium concentration.

By targeting both the PI3K/Akt/GSK3β signaling pathway and calcium influx, FPP effectively dampens the mast cell response to allergic stimuli.

Quantitative Data

The following table summarizes the available quantitative data for FPP.

| Parameter | Value | Cell Line/Model | Reference |

| Inhibition of β-Hexosaminidase Release (IC50) | Not explicitly stated in the provided results. | RBL-2H3 cells | |

| Phosphorylation of PI3K | Decreased (quantitative data not available) | RBL-2H3 cells | |

| Phosphorylation of Akt | Decreased (quantitative data not available) | RBL-2H3 cells | |

| Phosphorylation of GSK3β | Decreased (quantitative data not available) | RBL-2H3 cells |

Experimental Protocols

This protocol is used to quantify mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

Materials:

-

RBL-2H3 cells

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Test compound (FPP) or vehicle

-

Tyrode's buffer (or similar physiological buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.2 μg/mL) for 24 hours.[11]

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add the test compound (FPP) at various concentrations or vehicle to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antigen Stimulation:

-

Induce degranulation by adding DNP-HSA (e.g., 1 μg/mL) to the wells.[11]

-

Include appropriate controls:

-

Negative control (spontaneous release): Cells with buffer only.

-

Positive control (maximum release): Cells lysed with a detergent (e.g., Triton X-100).

-

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[11]

-

-

Enzymatic Assay:

-

Centrifuge the plate to pellet the cells.

-

Transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the pNAG substrate solution to each well and incubate at 37°C for 1-1.5 hours.[11]

-

Stop the reaction by adding the stop solution.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (total release).

-

Determine the IC50 value for the test compound if applicable.

-

This protocol is used to assess the effect of a test compound on the phosphorylation status of key signaling proteins in the PI3K/Akt/GSK3β pathway.

Materials:

-

RBL-2H3 cells

-

Test compound (FPP) or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of PI3K, Akt, and GSK3β

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat RBL-2H3 cells with FPP or vehicle for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

Caption: FPP's inhibition of the FcεRI signaling pathway in mast cells.

Caption: Workflow for the β-hexosaminidase release assay.

References

- 1. Structure-Based Design and Optimization of this compound, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Design and Optimization of this compound, a Dual-Acting 5-HT3 and 5-HT6 Receptor Antagonist with Antipsychotic and Procognitive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. imrpress.com [imrpress.com]

- 7. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Molecular Targets of FPPQ: A Technical Guide to Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the methodologies and strategies for identifying the biological targets of novel chemical entities, using the dual 5-HT3 and 5-HT6 receptor antagonist FPPQ as a central case study. This compound has been identified as a promising compound with potential antipsychotic and pro-cognitive properties.[1][2][3] Understanding its precise molecular interactions is paramount for elucidating its mechanism of action and advancing its therapeutic development. This document details a systematic, multi-pronged approach to target deconvolution, encompassing affinity-based proteomics, biophysical assays, and chemical biology techniques. We provide detailed experimental protocols, quantitative data summaries, and visual workflows to equip researchers with the necessary knowledge to undertake comprehensive target identification campaigns.

Introduction to this compound and the Imperative of Target Identification

This compound is a novel compound recognized for its potent, dual-acting antagonism of the serotonin 3 (5-HT3) and serotonin 6 (5-HT6) receptors.[2][3] This dual activity suggests a novel mechanism for achieving antipsychotic and pro-cognitive effects that bypasses direct dopaminergic action.[1][4] The process of identifying such specific biological targets from a vast proteome—known as target identification or target deconvolution—is a critical step in drug discovery. It transforms a compound with an interesting phenotypic effect into a tool for understanding biology and a potential therapeutic agent with a clear mechanism of action. A robust target identification strategy not only validates the primary targets but also uncovers potential off-target interactions, which are crucial for predicting safety and side-effect profiles.

This guide outlines a hypothetical target identification workflow for a compound like this compound, starting from a phenotypic screen and culminating in the confident identification and validation of its molecular targets.

Known Biological Targets and Quantitative Profile of this compound

The primary biological targets of this compound have been identified as the human 5-HT3 and 5-HT6 receptors. This compound acts as an antagonist at the 5-HT3 receptor and a neutral antagonist at the Gs pathway coupled to the 5-HT6 receptor.[2] The compound exhibits high affinity for these targets and selectivity over a broad panel of other receptors and enzymes.[2]

| Parameter | Target Receptor | Value | Description |

| Binding Affinity (Ki) | 5-HT3 | 0.9 nM | Measures the affinity of this compound for the 5-HT3 receptor.[2][3] |

| Binding Affinity (Ki) | 5-HT6 | 3.0 nM | Measures the affinity of this compound for the 5-HT6 receptor.[2][3] |

Signaling Pathways Modulated by this compound

By antagonizing its primary targets, this compound modulates distinct downstream signaling cascades. Understanding these pathways is key to deciphering how target engagement translates into a physiological or therapeutic effect.

Blockade of the 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin receptors.[5] Its activation by serotonin leads to a rapid influx of cations (Na+, K+, Ca2+), causing neuronal depolarization.[5][6] This rapid excitatory response is implicated in processes such as emesis and visceral pain.[3][6][7] this compound, as an antagonist, binds to the receptor and prevents this channel opening, thereby inhibiting the downstream excitatory signal.

Figure 1: this compound antagonism of the 5-HT3 receptor signaling pathway.

Inhibition of the 5-HT6 Receptor Gs-Protein Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit.[8][9] Activation by serotonin initiates a cascade that leads to the production of cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA) and modulates numerous cellular functions, including gene transcription and neuronal excitability.[1][9] As a neutral antagonist, this compound binds to the 5-HT6 receptor and prevents its activation by serotonin, thereby inhibiting the downstream Gs/cAMP/PKA signaling pathway.

Figure 2: this compound antagonism of the 5-HT6 receptor Gs signaling pathway.

Methodologies for this compound Target Identification

A robust target identification campaign typically employs several orthogonal methods to build a strong case for a specific protein-ligand interaction. The following sections detail the experimental workflows and protocols for key techniques applicable to a small molecule like this compound.

Figure 3: General workflow for small molecule target identification.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a cornerstone technique for identifying protein interactors of a small molecule. It involves immobilizing a derivative of the molecule (the "bait") on a solid support to "pull down" interacting proteins ("prey") from a cell lysate. These proteins are then identified by mass spectrometry.

Experimental Protocol:

-

Probe Synthesis:

-

Synthesize an this compound analog containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or azide) for conjugation or a high-affinity tag like biotin. The linker position must be carefully chosen to minimize disruption of the pharmacophore responsible for target binding.

-

-

Immobilization of Bait Compound:

-

If using a biotinylated probe, incubate the this compound-biotin conjugate with streptavidin-coated agarose or magnetic beads for 1 hour at 4°C with gentle rotation to allow for immobilization.

-

Wash the beads three times with ice-cold TBS (Tris-Buffered Saline) to remove any unbound probe.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., HEK293 cells overexpressing candidate receptors, or a neuronal cell line like SH-SY5Y) to ~90% confluency.

-

Harvest cells and wash with ice-cold PBS (Phosphate-Buffered Saline).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing soluble proteins.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Control: In parallel, incubate lysate with beads conjugated to a structurally similar but biologically inactive analog, or perform a competition experiment by pre-incubating the lysate with a high concentration of free, unmodified this compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads 5-7 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer, or by competitive elution with a high concentration of free this compound.

-

-

Protein Identification by LC-MS/MS:

-

Separate the eluted proteins on a 1D SDS-PAGE gel.

-

Perform an in-gel tryptic digest of the protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot).

-

Proteins significantly enriched in the this compound pulldown compared to the control are considered candidate targets.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stability of proteins directly in cells or cell lysates. The principle is that ligand binding stabilizes a target protein, increasing its melting temperature. This allows for the confirmation of target engagement in a physiological context.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a human neuronal cell line) in a multi-well format and grow to ~80% confluency.

-

Treat the cells with either vehicle (e.g., DMSO) or a saturating concentration of this compound (e.g., 10-50 µM) for 1 hour at 37°C.

-

-

Heat Challenge:

-

Seal the plate and heat the cells across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

-

Immediately cool the plate on ice for 3 minutes.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells via freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

-

Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Protein Quantification and Detection:

-

Transfer the supernatant to a new plate.

-

Quantify the amount of a specific protein of interest (e.g., 5-HT3R or 5-HT6R) remaining in the soluble fraction at each temperature point. This is typically done by Western blotting, ELISA, or other immunoassays.

-

-

Data Analysis:

-

For each treatment condition (vehicle vs. This compound), plot the amount of soluble target protein against temperature.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control confirms direct binding and engagement of this compound with the target protein in the cellular environment.

-

Photoaffinity Labeling (PAL)

Photoaffinity labeling uses a modified version of the small molecule that contains a photo-reactive group. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the molecule to its binding partner, allowing for robust identification.

Experimental Protocol:

-

Probe Design and Synthesis:

-

Labeling in Live Cells or Lysate:

-

Incubate live cells or cell lysate with the this compound photoaffinity probe for a defined period to allow for target binding.

-

Competition Control: A parallel sample should be co-incubated with the probe and a large excess (e.g., 100-fold) of unmodified this compound to identify specific binding partners.

-

-

UV Crosslinking:

-

Irradiate the samples with UV light at the appropriate wavelength (e.g., ~350-365 nm) for a short duration (e.g., 5-15 minutes) on ice to induce covalent crosslinking.

-

-

Protein Enrichment and Identification:

-

If using a clickable probe, lyse the cells and perform a click chemistry reaction to attach a biotin tag.

-

Enrich the biotin-tagged proteins using streptavidin affinity chromatography (similar to the AP-MS protocol).

-

Elute the captured proteins and identify them via LC-MS/MS.

-

Specific targets will be identified as proteins that are significantly labeled in the absence but not in the presence of the competing unmodified this compound.

-

Conclusion

The identification of this compound's biological targets as the 5-HT3 and 5-HT6 receptors is a testament to the power of modern target deconvolution strategies. This guide outlines a comprehensive and multi-faceted approach that combines chemical proteomics, biophysical assays, and molecular biology. By employing orthogonal methods such as Affinity Purification-Mass Spectrometry for initial discovery and the Cellular Thermal Shift Assay for in-cell validation, researchers can move from a compound with a desirable phenotype to a validated molecular tool with a well-defined mechanism of action. The detailed protocols and workflows presented herein serve as a roadmap for scientists and drug developers aiming to unravel the complex interactions between novel chemical entities and the cellular machinery they modulate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT6 receptor - Wikipedia [en.wikipedia.org]

- 9. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

FPPQ: A Dual-Acting Serotonin Receptor Antagonist for Neuropsychiatric Disorders - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPPQ, or 1-[(3-fluorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline, is a novel, first-in-class compound that exhibits dual antagonism at the serotonin 5-HT3 and 5-HT6 receptors.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and signaling pathways associated with this compound, a promising candidate for the treatment of psychiatric disorders such as schizophrenia due to its potential antipsychotic and pro-cognitive properties.[1][2]

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics offer some relief, there is a significant need for novel therapeutic agents with improved efficacy, particularly for cognitive deficits. This compound was developed through a structure-based design and hybridization strategy to target both the 5-HT3 and 5-HT6 receptors.[1] Blockade of 5-HT3 receptors is known to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and GABA, while antagonism of 5-HT6 receptors has been shown to have pro-cognitive effects.[1] this compound's dual-action mechanism presents a promising polypharmacological approach to address the multifaceted nature of schizophrenia.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a pyrroline precursor. While the detailed, step-by-step protocol including specific reagents, reaction conditions, and purification methods are provided in the supplementary materials of the primary literature by Zajdel et al. (2021), a general overview of the synthetic strategy is presented here.[1] The synthesis involves the construction of the core pyrrolo[3,2-c]quinoline scaffold followed by the introduction of the piperazine and 3-fluorophenylsulfonyl moieties.

A general synthetic workflow for the creation of the pyrrolo[3,2-c]quinoline core, a key structural feature of this compound, often involves a series of reactions including aromatization, reduction, cyclization, and subsequent functionalization.

Logical Workflow for Pyrrolo[3,2-c]quinoline Synthesis

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

The identity, purity, and structural integrity of this compound are confirmed through a combination of standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C21H19FN4O2S |

| Molar Mass | 410.47 g/mol |

Spectroscopic and Chromatographic Data

While specific spectral data and chromatograms are detailed in the supplementary information of the cited literature, the primary methods of characterization are listed below.[1]

| Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the chemical environment of protons and carbons. |

| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Purity assessment and determination of the mass-to-charge ratio of the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are available in the supplementary information of the publication by Zajdel et al. in the Journal of Medicinal Chemistry, 2021.[1][2] The following provides a general outline of the methodologies employed.

General Synthesis Protocol Outline

The synthesis is a multi-step process that would typically involve:

-

Reaction Setup: Reactions are carried out in appropriate glassware under controlled atmospheric conditions (e.g., inert gas).

-

Reagent Addition: Reagents are added in a specific order, often with temperature control.

-

Reaction Monitoring: Progress is monitored by techniques like thin-layer chromatography (TLC) or UPLC-MS.

-

Work-up: Upon completion, the reaction mixture is processed to isolate the crude product. This often involves extraction and washing.

-

Purification: The crude product is purified using methods such as column chromatography or recrystallization.

General Characterization Protocol Outline

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and spectra are recorded on a high-field NMR spectrometer.

-

UPLC-MS Analysis: A small amount of the compound is dissolved in a suitable solvent and injected into the UPLC-MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a modifier like formic acid. Mass detection is performed using an electrospray ionization (ESI) source.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by antagonizing two distinct serotonin receptors: the 5-HT3 receptor, a ligand-gated ion channel, and the 5-HT6 receptor, a G-protein coupled receptor (GPCR).

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to an influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. By blocking this receptor, this compound inhibits this excitatory signal. This antagonism is believed to modulate the release of various neurotransmitters, contributing to its antipsychotic effects.

Caption: this compound's antagonistic action on the 5-HT3 receptor pathway.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is coupled to a Gs protein. Activation by serotonin stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This compound acts as a neutral antagonist at this receptor, blocking the downstream signaling cascade.[1] This action is associated with the pro-cognitive effects of the compound.

Caption: this compound's antagonistic action on the 5-HT6 receptor Gs pathway.

Conclusion

This compound is a promising drug candidate with a unique dual-antagonist profile at the 5-HT3 and 5-HT6 receptors. Its multi-step synthesis yields a compound with potential for both antipsychotic and pro-cognitive effects, addressing a critical need in the treatment of schizophrenia. Further investigation into its clinical efficacy and safety profile is warranted. The detailed synthetic and characterization protocols available in the primary literature provide a solid foundation for researchers and drug development professionals to build upon in the advancement of this and similar compounds.

References

Ferroquine (FPPQ): A Technical Guide to In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroquine (FQ), also known by its code SSR97193, is a synthetic 4-aminoquinoline derivative that incorporates a ferrocenyl moiety. This organometallic compound has demonstrated potent in vitro activity against the human malaria parasite, Plasmodium falciparum, including strains resistant to conventional antimalarials like chloroquine (CQ).[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of Ferroquine, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

The in vitro antimalarial activity of Ferroquine is attributed to a multifactorial mechanism that distinguishes it from its parent compound, chloroquine.[3][4][5] While it shares the ability to inhibit hemozoin formation, a critical process for the parasite's survival, its unique chemical structure confers additional modes of action.[2][3]

The proposed mechanisms include:

-

Inhibition of Hemozoin Formation : Similar to other 4-aminoquinolines, Ferroquine is believed to accumulate in the parasite's acidic food vacuole.[2][3] There, it complexes with heme, preventing its detoxification into hemozoin. The buildup of free heme is toxic to the parasite.[2] Ferroquine is a more potent inhibitor of β-hematin (synthetic hemozoin) formation than chloroquine.[3]

-

Lipid Targeting : The lipophilic nature of the ferrocenyl group is thought to facilitate the drug's interaction with and disruption of parasite membranes.[3][4]

-

Generation of Reactive Oxygen Species (ROS) : The ferrocene moiety can undergo redox cycling, leading to the production of cytotoxic reactive oxygen species within the parasite.[3][4]

These combined actions likely contribute to Ferroquine's efficacy against chloroquine-resistant P. falciparum strains.[2][3]

Quantitative In Vitro Activity Data

Ferroquine has been extensively tested against a wide range of P. falciparum laboratory clones and clinical isolates. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies, demonstrating its high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

Table 1: In Vitro IC50 Values of Ferroquine against P. falciparum Laboratory Strains

| Strain | Chloroquine Resistance | Ferroquine IC50 (nM) | Chloroquine IC50 (nM) | Reference |

| D6 | Sensitive | Median value lower than CQ | > FQ IC50 | [6][7] |

| W2 | Resistant | Median value lower than CQ | > 141 | [2][6][7] |

| 3D7 | Sensitive | Lower than CQ | > FQ IC50 | [2] |

| FCR3 | Resistant | Data in µM for derivatives | Data in nM | [2] |

| BreI | Not specified | Data in µM for derivatives | Data in nM | [2] |

Table 2: In Vitro IC50 Values of Ferroquine against P. falciparum Field Isolates

| Origin of Isolates | Number of Isolates | Ferroquine Mean/Median IC50 (nM) | Key Findings | Reference |

| Thai-Burmese Border | 65 | Mean: 9.3 (95% CI: 8.7-10.0) | More active than CQ, quinine, mefloquine, and piperaquine. Only artesunate was more active. | [1] |

| Western Kenya | 146 | Median IC50s lower than CQ for all isolates | FQ is more potent than CQ against CQ-resistant field isolates. | [6][7] |

| Gabon, Senegal, Cambodia, Thailand | 441 (total from 8 sets) | Generally low nM range | Showed high activity against multi-drug resistant isolates. | [2][3] |

Experimental Protocols

The in vitro antimalarial activity of Ferroquine is primarily assessed using parasite growth inhibition assays. The most common methods are the isotopic microtest and fluorescence-based assays.

Isotopic Microtest ([³H]-Hypoxanthine Incorporation Assay)

This is considered the "gold standard" for assessing antimalarial drug susceptibility.[8][9] It measures the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the DNA of dividing parasites.

Detailed Methodology:

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or plasma, and buffered with HEPES and sodium bicarbonate. Cultures are maintained at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[10][11]

-

Synchronization: Parasite cultures are synchronized, typically to the ring stage, using methods like sorbitol treatment to ensure a uniform parasite population at the start of the assay.[11]

-

Drug Plate Preparation: 96-well microtiter plates are pre-dosed with serial dilutions of Ferroquine. Control wells containing no drug are also included.

-

Assay Initiation: A suspension of parasitized erythrocytes (typically 0.5% parasitemia and 2.5% hematocrit) is added to each well of the drug-dosed plate.[11]

-

Incubation: The plates are incubated for 24-48 hours under the standard culture conditions to allow for parasite growth in the presence of the drug.[10][12]

-

Radiolabeling: Following the initial incubation, [³H]-hypoxanthine is added to each well. The plates are then incubated for an additional 18-24 hours.[10][13]

-

Harvesting and Measurement: The assay is terminated by harvesting the cells onto a filter mat using a cell harvester. The amount of incorporated [³H]-hypoxanthine is quantified using a liquid scintillation counter.[10]

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

SYBR Green I-Based Fluorescence Assay

This is a more high-throughput and non-radioactive alternative to the isotopic method. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Detailed Methodology:

-

Parasite Culture, Synchronization, and Drug Plate Preparation: These steps are identical to the isotopic microtest.

-

Assay Initiation and Incubation: A suspension of parasitized erythrocytes is added to the drug-dosed plates and incubated for 72 hours.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).

-

Data Analysis: Background fluorescence from non-parasitized red blood cells is subtracted. The fluorescence intensity is then plotted against drug concentration to determine the IC50 value.

Conclusion

The in vitro data for Ferroquine (this compound) strongly supports its potent antimalarial activity. Its efficacy against a wide array of chloroquine-resistant P. falciparum strains is a key attribute, driven by a multifaceted mechanism of action that goes beyond that of traditional 4-aminoquinolines. The standardized in vitro assays, particularly the [³H]-hypoxanthine incorporation and SYBR Green I-based methods, provide robust and reproducible means for quantifying its high potency. These findings underscore the potential of Ferroquine as a valuable component in the portfolio of antimalarial drug candidates.

References

- 1. In vitro activity of ferroquine (SSR 97193) against Plasmodium falciparum isolates from the Thai-Burmese border - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ferroquine, an ingenious antimalarial drug: thoughts on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory activity of ferroquine, versus chloroquine, against western Kenya Plasmodium falciparum field isolates determined by a SYBR Green I in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Localization of Ferroquine (FPPQ/SSR97193)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroquine (FQ), also known as SSR97193, is a synthetic 4-aminoquinoline derivative that has demonstrated significant promise as a potent antimalarial agent, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1][2][3][4] Its unique organometallic structure, featuring a ferrocene moiety, imparts distinct physicochemical properties that influence its cellular uptake, subcellular localization, and mechanism of action.[5][6] Beyond its antimalarial properties, ferroquine has also been investigated for its anticancer activities, where it exhibits lysosomotropic behavior and modulates key cellular signaling pathways.[7]

This technical guide provides a comprehensive overview of the current understanding of FPPQ's cellular uptake and subcellular localization. It summarizes key quantitative data, presents detailed experimental protocols for studying its behavior, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: Physicochemical Properties and Cellular Uptake

The cellular uptake of this compound is largely governed by its physicochemical characteristics, which facilitate its passage across biological membranes and accumulation in acidic organelles. As a weak base, this compound can exist in both neutral and protonated forms, a key factor in its ability to traverse the lipid bilayers of the host cell, the parasitophorous vacuole, and the parasite's own plasma membrane.[3][6][8]

The proposed mechanism for its accumulation in the acidic digestive vacuole (DV) of the malaria parasite (pH ≈ 5.2) or the lysosome of mammalian cells (pH ≈ 4.5-5.0) is known as "ion trapping" or "pH trapping".[1][6][8] The neutral form of this compound diffuses across membranes into the acidic compartment. Once inside, the lower pH environment leads to the protonation of this compound's basic amine groups. The resulting charged, protonated form is less membrane-permeable and is thus trapped and concentrated within the organelle.

Ferroquine's higher lipophilicity at physiological pH (7.4) and the presence of an intramolecular hydrogen bond are thought to enhance its ability to cross membranes compared to chloroquine.[3][9]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data comparing Ferroquine to Chloroquine and its pharmacokinetic parameters in humans.

Table 1: Comparative Physicochemical Properties of Ferroquine (this compound) and Chloroquine (CQ)

| Property | Ferroquine (this compound) | Chloroquine (CQ) | Reference(s) |

| pKa1 | 8.19 | 10.03 | [1][6] |

| pKa2 | 6.99 | 7.94 | [1][6] |

| Log D (pH 7.4) | 2.95 | 0.85 | [1][6] |

| Log D (pH 5.2) | -0.77 | -1.2 | [1][6] |

| BHIA50 (equiv) | 0.78 | 1.9 | [9][10] |

| Complex with Hematin | Yes (1:1) | Yes (1:1) | [10] |

BHIA50: 50% inhibitory concentration for β-hematin inhibition in equivalents relative to hemin.

Table 2: Single-Dose Pharmacokinetic Parameters of Ferroquine in Humans

| Dose | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (days) | Reference(s) |

| 400 mg | 82 | 3.5 - 6.5 (median range) | 13,100 | ~16 | [1][11] |

| 800 mg | 181 | 3.5 - 6.5 (median range) | 28,100 | ~16 | [1][11] |

| 1200 mg | 270 | 3.5 - 6.5 (median range) | 39,400 | ~16 | [1][11] |

| 1600 mg | 487 | 3.5 - 6.5 (median range) | 49,200 | ~16 | [1][11] |

Cmax: Maximum concentration, tmax: Time to maximum concentration, AUC: Area under the curve, t1/2: Half-life.

Subcellular Localization and Mechanism of Action

In Plasmodium falciparum

The primary site of this compound action in the malaria parasite is the digestive vacuole (DV). Following its accumulation via ion trapping, this compound interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. It inhibits the formation of hemozoin (β-hematin), leading to the buildup of free heme which is toxic to the parasite.[1] this compound is a more potent inhibitor of β-hematin formation than chloroquine.[10] Additionally, the ferrocene moiety of this compound may contribute to the generation of reactive oxygen species (ROS) within the DV, further damaging the parasite.[5]

In Cancer Cells

In mammalian cells, particularly cancer cells, this compound exhibits lysosomotropic properties. It accumulates in lysosomes, which are acidic organelles analogous to the parasite's DV. This accumulation leads to lysosomal de-acidification and swelling.[7] Furthermore, this compound can induce lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents into the cytosol and subsequent cell death.[7] This disruption of lysosomal function is a key aspect of its anticancer activity.

Impact on Cellular Signaling Pathways

In the context of cancer, this compound has been shown to negatively regulate the Akt kinase signaling pathway.[7][12] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in many cancers. By inhibiting Akt, this compound can suppress these pro-survival signals, contributing to its anticancer effects. This action is particularly effective in starved and hypoxic conditions often found in solid tumors.[7][12]

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound cellular uptake and localization.

Protocol 1: Quantitative Cellular Uptake Assay using LC-MS/MS

This protocol allows for the precise quantification of this compound within cells over time.

1. Cell Culture and Seeding:

-

Culture the desired cell line (e.g., HeLa, LNCaP for cancer studies; P. falciparum-infected erythrocytes for malaria studies) under standard conditions.

-

Seed cells in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.

2. Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or an appropriate assay buffer (e.g., HBSS).

-

Add fresh, pre-warmed culture medium containing the desired concentration of this compound to each well. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plates at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

3. Cell Lysis and Sample Preparation:

-

At each time point, aspirate the drug-containing medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.

-

Lyse the cells by adding a specific volume of lysis buffer (e.g., RIPA buffer or acetonitrile with an internal standard) to each well.

-

Scrape the cells and collect the lysate into microcentrifuge tubes.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

4. Protein Quantification:

-

Use a small aliquot of the cell lysate to determine the total protein concentration using a standard method like the BCA assay. This will be used for normalization.

5. LC-MS/MS Analysis:

-

Analyze the prepared supernatants using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

-

Develop a standard curve with known concentrations of this compound to ensure accurate quantification.

6. Data Analysis:

-

Calculate the amount of this compound per well.

-

Normalize the amount of this compound to the total protein content in each sample (e.g., ng of this compound / mg of protein).

-

Plot the normalized this compound concentration against time to determine the uptake kinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Ferroquine, a Novel 4-Aminoquinoline, in Asymptomatic Carriers of Plasmodium falciparum Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of ferroquine, a novel 4-aminoquinoline, in asymptomatic carriers of Plasmodium falciparum infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mesoscale.com [mesoscale.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the acidic compartment of Plasmodium falciparum-infected human erythrocytes as the target of the antimalarial drug chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ferroquine, the next generation antimalarial drug, has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

FPPQ discovery and development history

An In-depth Technical Guide to the Discovery and Development of Ferroquine (FQ)

Introduction

Ferroquine (FQ), with the code SSR97193, is a pioneering organometallic antimalarial drug candidate.[1][2][3][4] It represents a significant advancement in antimalarial chemotherapy, primarily due to its novel structure that incorporates a ferrocene moiety into the basic skeleton of chloroquine (CQ).[5] This unique chemical feature confers activity against chloroquine-resistant strains of Plasmodium falciparum, the primary causative agent of the most severe form of malaria.[1][2][5] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Ferroquine, tailored for researchers and professionals in the field of drug development.

Discovery and Rationale

The development of Ferroquine was a result of a rational drug design strategy aimed at overcoming the widespread resistance of Plasmodium falciparum to existing 4-aminoquinoline drugs like chloroquine.[5] The core idea was to modify the chloroquine structure in a way that would restore its efficacy against resistant parasites.

Synthesis and Lead Identification

Ferroquine was first synthesized in 1994 by Biot and co-workers at the University of Lille.[5] The synthesis involves the incorporation of a ferrocene unit into the side chain of chloroquine.[5][6] Over 150 ferrocenic analogues were synthesized and screened for their antimalarial activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[1][2] Ferroquine (SSR97193) quickly emerged as the lead compound due to its potent activity against both types of strains.[1][2]

A known method for the manufacture of ferroquine involves the synthesis of 1-[(dimethylamino)methyl]-2-formyl-ferrocene, followed by the preparation of an intermediate oxime and its subsequent reduction to yield 1-(aminomethyl)-2-[(dimethylamino)methyl]-ferrocene. This intermediate can then be reacted with 4,7-dichloroquinoline to produce ferroquine.[7]

Mechanism of Action

The mechanism of action of Ferroquine is multifactorial and, while sharing some similarities with chloroquine, it possesses unique properties that contribute to its efficacy against resistant strains.[1][3][4]

Inhibition of Hemozoin Formation

Similar to chloroquine, Ferroquine is a weak base that accumulates in the acidic digestive vacuole of the parasite.[5] Inside the vacuole, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion. Ferroquine binds to hematin (ferriprotoporphyrin IX) and inhibits its crystallization into hemozoin (the malaria pigment).[5][8] This leads to the accumulation of toxic free heme, which damages parasite membranes and leads to cell death. Notably, Ferroquine is a more potent inhibitor of β-hematin formation than chloroquine, with an IC50 of 0.8 equivalents relative to hematin, compared to 1.9 for chloroquine.[4][5][8]

Oxidative Stress Induction

The ferrocene moiety in Ferroquine is believed to play a crucial role in its unique mechanism of action. It can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) within the parasite's digestive vacuole.[3][4] This induction of oxidative stress contributes to the destruction of parasitic membranes and other essential biomolecules.[9]

Interaction with Lipids

The lipophilicity of Ferroquine differs significantly from chloroquine, particularly at physiological pH.[8] This property may allow for a preferential localization at lipid-water interfaces, potentially targeting the lipidic site of hemozoin formation more efficiently.[4]

The proposed multifactorial mechanism of action is depicted in the following signaling pathway diagram:

References

- 1. The antimalarial ferroquine: from bench to clinic | Parasite [parasite-journal.org]

- 2. The antimalarial ferroquine: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ferroquine and its derivatives: New generation of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

- 8. Insights into the mechanism of action of ferroquine. Relationship between physicochemical properties and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Chemical Structures and Properties of FPPQ Analogs

Introduction

The acronym "FPPQ" is not a universally recognized standard chemical identifier. Scientific literature analysis reveals that this term could potentially refer to several distinct molecules, each with unique chemical structures and biological properties. This technical guide provides an in-depth overview of the three most probable candidates based on database searches: Farnesyl Pyrophosphate (FPP), PyridoPyrrole Quinoxaline (PPQ) derivatives, and Pyrroloquinoline Quinone (PQQ). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the chemical properties, biological activities, and experimental methodologies associated with each compound.

Farnesyl Pyrophosphate (FPP)

Farnesyl pyrophosphate is a key intermediate in the mevalonate pathway, a fundamental metabolic route in eukaryotes and many bacteria. It serves as a precursor for the biosynthesis of a vast array of essential molecules, including sterols, carotenoids, and coenzyme Q.

Chemical Structure and Properties

-

Chemical Formula: C₁₅H₂₈O₇P₂

-

Molecular Weight: 382.33 g/mol

-

IUPAC Name: phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

-

Synonyms: Farnesyl diphosphate (FDP)

Quantitative Data

| Parameter | Value | Context | Source |

| IC₅₀ | 65.8 ± 27.1 μM | Inhibition of [³H]PSB-0413 binding to human P2Y₁₂ receptors | [1] |

| EC₅₀ | 2.6 mM | Reduction in viability of J774 cells | [2] |

Biological Activity and Signaling Pathways

FPP is a critical branch point in the mevalonate pathway. It is the precursor for sesquiterpenes, and through further enzymatic steps, for cholesterol, steroid hormones, and other isoprenoids.[2] A crucial function of FPP is protein prenylation, where the farnesyl group is transferred to cysteine residues of proteins such as Ras GTPases. This modification is essential for membrane localization and activation of these signaling proteins, which are often implicated in cancer.[2][3] Dysregulation of the mevalonate pathway and FPP synthesis is linked to various diseases, including cancer and neurodegeneration.[3] Inhibition of FPP synthesis is a therapeutic strategy for certain cancers.[3][4] Furthermore, extracellular FPP can act as a danger signal, inducing acute cell death by activating the TRPM2 cation channel and causing calcium influx.[5]

Caption: FPP's role in the mevalonate pathway, protein prenylation, and as a danger signal.

Experimental Protocols

Enzyme Assay for Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors:

A sensitive endpoint assay can be used for screening FPPS inhibitors. This method typically involves incubating the enzyme with its substrates (isopentenyl pyrophosphate and dimethylallyl pyrophosphate) in the presence and absence of the inhibitor. The amount of FPP produced is then quantified, often using a colorimetric or fluorescent method. The IC₅₀ value of the inhibitor can be determined by measuring the concentration of the inhibitor that causes a 50% reduction in FPP production.[6][7]

PyridoPyrrole Quinoxaline (PPQ) Derivatives

This designation refers to a class of synthetic heterocyclic compounds based on the quinoxaline scaffold. These molecules have been investigated for a range of therapeutic applications, notably as anticancer and antiviral agents.

Chemical Structure and Properties

The core structure is a pyrrolo[1,2-a]quinoxaline. Various derivatives are synthesized by modifying substituents on the aromatic rings. For example, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid is a potent inhibitor of human protein kinase CK2.[8]

Quantitative Data

| Compound | IC₅₀ | Target/Cell Line | Application | Source |

| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | 49 nM | Human protein kinase CK2 | Anticancer | [8] |

| Purpurquinone B (PPQ-B) | Not specified | Influenza A virus (H1N1, H3N2) | Antiviral | [9] |

| Quinoxaline derivative 11b | 0.08 µM | HepG2 (liver cancer) | Anticancer | [10] |

| Quinoxaline derivative 11e | 0.09 µM | HCT-116 (colon cancer) | Anticancer | [10] |

| Quinoxaline derivative 11c | 0.11 µM | MCF-7 (breast cancer) | Anticancer | [10] |

Biological Activity and Signaling Pathways

PPQ derivatives exhibit a range of biological activities. Certain derivatives are potent inhibitors of protein kinase CK2, a key enzyme in cell growth and proliferation, making them potential anticancer agents.[8] Other PPQ compounds, such as purpurquinone B, have shown broad-spectrum anti-influenza A virus activity.[9] The proposed mechanism for this antiviral action involves interference with the host cell's EGFR pathway, which is utilized by the virus for replication.[9] By inhibiting EGFR signaling, these compounds can reduce viral replication and the associated inflammatory response.[9]

Caption: Proposed mechanism of antiviral action for a PPQ derivative via EGFR pathway inhibition.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives:

A common method for synthesizing the quinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[11] More advanced and efficient protocols have been developed, for instance, using recyclable alumina-supported heteropolyoxometalates as catalysts. This allows the reaction to proceed at room temperature with high yields.[11]

Protocol Outline:

-

A mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent like toluene.

-

The catalyst (e.g., CuH₂PMo₁₁VO₄₀ supported on alumina) is added to the mixture.

-

The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solid catalyst is removed by filtration, and the product is isolated from the filtrate.[11]

Pyrroloquinoline Quinone (PQQ)

Pyrroloquinoline quinone is a vitamin-like compound and a redox cofactor. It is found in a variety of foods and has garnered significant interest for its potent antioxidant and neuroprotective properties.

Chemical Structure and Properties

-

Chemical Formula: C₁₄H₆N₂O₈

-

Molecular Weight: 330.21 g/mol

-

IUPAC Name: 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid

-

Synonyms: Methoxatin, Coenzyme PQQ

Quantitative Data

| Parameter | Value | Context | Source |

| Plasma Concentration | 1.7 ± 0.6 ng/mL | Healthy human subjects | [12] |

| Urine Concentration | 0.8 ± 0.2 ng/mL | Healthy human subjects | [12] |

| Tissue Concentration | 5.9 ± 3.4 ng/g | Human spleen (highest concentration) | [12] |

| Oral Dose (Clinical Trial) | 20 mg/day | To improve cognitive function in adults | [13] |

Biological Activity and Signaling Pathways

PQQ is a powerful antioxidant, capable of scavenging free radicals more effectively than vitamin C in some contexts.[14] A key mechanism of action is its influence on mitochondria; PQQ stimulates mitochondrial biogenesis by activating signaling pathways involving PGC-1α and AMPK.[14] It also modulates multiple cellular signaling pathways, including JAK/STAT, MAPK, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival.[15][16] PQQ has demonstrated neuroprotective effects in various models of neurodegeneration and traumatic brain injury.[17][18][19] It can reduce the aggregation of amyloid-β and α-synuclein, proteins implicated in Alzheimer's and Parkinson's diseases, respectively.[17]

Caption: PQQ's modulation of key signaling pathways leading to its biological effects.

Experimental Protocols

In Vitro Antioxidant Potential Assay (DPPH Method):

The free radical scavenging activity of PQQ can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Protocol Outline:

-

A solution of DPPH in methanol is prepared, which has a deep violet color.

-

Different concentrations of PQQ are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

Antioxidant compounds donate a hydrogen atom to DPPH, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

The percentage of DPPH radical scavenging is calculated to determine the antioxidant capacity of PQQ.[20]

Determination of PQQ in Biological Samples by LC-MS/MS:

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the sensitive and specific quantification of PQQ in plasma.

Protocol Outline:

-

Sample Preparation: PQQ is extracted from plasma samples, typically using protein precipitation followed by solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18) to separate PQQ from other matrix components.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for PQQ are monitored for quantification.

-

Quantification: A calibration curve is generated using known concentrations of PQQ standards to determine the concentration in the unknown samples.[21]

References

- 1. Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 3. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition effects of novel polyketide compound PPQ-B against influenza A virus replication by interfering with the cellular EGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchfeatures.com [researchfeatures.com]

- 14. nbinno.com [nbinno.com]

- 15. Pyrroloquinoline Quinone (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The neuroprotective effect of pyrroloquinoline quinone on traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Neuroprotective Effect of Pyrroloquinoline Quinone on Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medwin Publishers | Comparative Analysis of Free Radical Scavenging Potential of Pyrroloquinoline Quinone (PQQ) and Several Plants Extracts by in-vitro Methods [medwinpublishers.com]

- 21. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of Ferroquine (FPPQ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ferroquine (FPPQ), a pivotal antimalarial agent. Focusing on its solubility and stability, this document furnishes detailed data, experimental protocols, and visual representations to aid researchers, scientists, and drug development professionals in their work with this compound.

Introduction to Ferroquine (this compound)

Ferroquine, a 4-aminoquinoline derivative, stands out due to the incorporation of a ferrocene moiety. This structural feature contributes to its unique physicochemical properties and its efficacy against chloroquine-resistant strains of Plasmodium falciparum. Understanding its solubility and stability is paramount for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy and safety.

Solubility Profile of this compound

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. This compound, being a lipophilic weak base, exhibits pH-dependent solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive data across a wide range of conditions is still an area of active research.

| Solvent System | Temperature (°C) | Solubility | Method |

| Water | Not Specified | 10 mg/mL[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 2 mg/mL (clear)[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Warmed | 5 mg/mL (clear)[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 20 mg/mL (clear)[1] | Not Specified |

Note: The significant increase in solubility in DMSO upon warming suggests a positive temperature coefficient for solubility in this solvent. The high solubility in water is noteworthy for a lipophilic compound and may be influenced by the pH of the solution.

Physicochemical Properties Influencing Solubility

Several key physicochemical parameters of this compound govern its solubility behavior:

| Parameter | Value | Comparison with Chloroquine (CQ) | Reference |

| pKa1 | 8.19 | Lower (CQ: 10.03) | [2][3] |

| pKa2 | 6.99 | Lower (CQ: 7.94) | [2][3] |

| Log D at pH 7.4 | 2.95 | Higher (CQ: 0.85) | [2][3] |

| Log D at pH 5.2 | -0.77 | Higher (CQ: -1.2) | [2][3] |

The lower pKa values of this compound compared to chloroquine suggest it is a weaker base. Its higher Log D value at physiological pH (7.4) indicates greater lipophilicity, which can influence its membrane permeability and accumulation in lipidic environments.[2][3]

Stability Profile of this compound

The stability of a drug substance is crucial for maintaining its potency and safety throughout its shelf life. This compound stability is influenced by various environmental factors.

Degradation Pathways

The primary degradation pathway for this compound involves metabolism, specifically N-dealkylation.

-

Metabolic Degradation: In vivo, this compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2C9, CYP3A, and CYP2D6.[2] This process leads to the formation of two major metabolites:

It is noteworthy that the generation of hydroxyl radicals in the micromolar range, which can occur due to the ferrocene moiety, does not appear to significantly affect the stability of this compound itself.[4]

Metabolic Degradation Pathway of Ferroquine.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. While specific forced degradation data for this compound is limited in the public domain, studies on the closely related chloroquine have shown susceptibility to alkaline hydrolysis and oxidation.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

Ferroquine (this compound) powder

-

Solvent of interest (e.g., water, phosphate buffer at various pH, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Centrifuge

-

Analytical balance

-

HPLC-UV system or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled water bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Centrifuge the suspension at a high speed to separate the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or µg/mL.

Shake-Flask Solubility Determination Workflow.

Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products during stability studies. The following protocol is a general guideline for a stability-indicating HPLC-UV method for this compound, based on methods for similar 4-aminoquinoline compounds.

Objective: To develop and validate an HPLC-UV method for the quantification of this compound and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., around 254 nm or 343 nm, common for quinoline derivatives).

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range.

-

Sample Preparation:

-

For Stability Samples: Dissolve or dilute the stability sample in the mobile phase to a known concentration.

-

For Forced Degradation Samples: After subjecting the this compound sample to stress conditions, neutralize the solution if necessary and dilute it with the mobile phase to a suitable concentration.

-

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its degradation products based on their retention times.

-

Calculate the concentration of this compound and the relative amounts of degradation products using the peak areas from the chromatograms and the calibration curve generated from the standard solutions.

-

Stability-Indicating HPLC-UV Analysis Workflow.

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on this compound as per ICH guidelines to identify potential degradation products and pathways.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis:

-

Treat this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat this compound solution with 0.1 M NaOH at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

-

-

Thermal Degradation:

-